4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Heterocyclic Chemistry Synthetic Intermediate Medicinal Chemistry

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid delivers orthogonal reactivity via its 4-formyl and 3-carboxylic acid substituents on a fully methylated pyrrole core—a substitution pattern absent in close analogs. The carboxylic acid enables amide coupling or esterification, while the formyl group permits reductive amination, Wittig olefination, or Grignard additions. This dual-handle architecture supports efficient construction of diverse SAR libraries for anticancer and antibacterial lead optimization, with the formyl also serving as a bioconjugation site for target-identification probes. Supplied at ≥97% purity, ready for direct use in medicinal chemistry workflows.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 861582-85-6
Cat. No. B1387385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
CAS861582-85-6
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1C)C)C(=O)O)C=O
InChIInChI=1S/C9H11NO3/c1-5-7(4-11)8(9(12)13)6(2)10(5)3/h4H,1-3H3,(H,12,13)
InChIKeyFXVSUGBIKIXSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid (CAS 861582-85-6): Core Chemical Identity and Procurement Profile


4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS 861582-85-6) is a C9H11NO3 heterocyclic building block characterized by a 1,2,5-trimethylpyrrole core with a 3-carboxylic acid and a 4-formyl substituent . This specific substitution pattern positions it as a versatile intermediate in organic synthesis .

Why Generic Pyrrole-3-Carboxylic Acid Analogs Cannot Replace 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid in Critical Applications


The precise positioning of the formyl group at the 4-position, adjacent to the carboxylic acid on a fully methylated pyrrole ring, defines the compound's unique reactivity profile . Analogs like 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS 175276-50-3) [1] lack the aldehyde functionality entirely, while 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 482583-71-1) possesses a different methylation pattern and formyl placement, leading to divergent steric and electronic properties. Substituting these analogs would fundamentally alter the regio- and chemoselectivity of subsequent reactions, as demonstrated by the Vilsmeier-Haack formylation studies where steric factors dictate the α/β formylation ratio [2].

Quantitative Evidence Guide for 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid: Differentiation from Analogs


Structural Differentiation: Unique 4-Formyl, 3-Carboxy, 1,2,5-Trimethyl Substitution Pattern

This compound uniquely combines three key functional groups on the pyrrole ring: a 4-formyl group, a 3-carboxylic acid, and three methyl groups at positions 1, 2, and 5 . In contrast, the direct analog 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid lacks the formyl group entirely [1], while 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid has a different methylation pattern (only N-methyl) and formyl placement (at the 5-position) .

Heterocyclic Chemistry Synthetic Intermediate Medicinal Chemistry

Purity Benchmarking: Quantified Purity Specifications from Reputable Vendors

Commercial availability of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is consistently specified at high purity levels across multiple reputable vendors. Chemscene offers the compound at a purity of ≥97% , while Bidepharm provides a standard purity of 95% and includes batch-specific QC documentation (NMR, HPLC, GC) . This is comparable to the purity offered for the analog 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid (97%) , indicating that the target compound's commercial purity meets or exceeds common standards for research-grade pyrrole derivatives.

Analytical Chemistry Quality Control Procurement

Storage and Handling Differentiation: Cold Chain and Inert Atmosphere Requirements

The target compound requires specific storage conditions to maintain integrity: long-term storage at 4°C under an inert nitrogen atmosphere . This is a more stringent requirement compared to the structurally simpler analog 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, which is typically recommended for storage at room temperature in a cool, dry place . The need for cold chain and inert gas suggests the 4-formyl group increases the compound's sensitivity to oxidation or degradation.

Chemical Stability Material Handling Procurement

Potential Biological Activity Based on Class-Level Inference from Pyrrole-3-Carboxylic Acid Derivatives

While direct biological data for this specific compound is lacking in public literature, its core pyrrole-3-carboxylic acid scaffold is associated with significant anticancer and antibacterial activities in structurally related derivatives [1]. For instance, a study on novel 2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic acid derivatives reported a lead compound (9g) with potent antiproliferative activity against PC-3 cancer cells (GI50 = 5.15 μg/mL), outperforming the reference drug sunitinib (GI50 = 6.50 μg/mL) [1]. The same compound also demonstrated antibacterial activity against S. aureus with an IC50 of 1.54 μg/mL [1]. This suggests that 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, as a core scaffold, may serve as a valuable starting point for developing bioactive molecules.

Anticancer Antibacterial Drug Discovery

Recommended Application Scenarios for 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid Based on Evidence


Synthesis of Complex Pyrrole-Containing Heterocycles and Conjugates

The presence of both a carboxylic acid and a formyl group on the 1,2,5-trimethylpyrrole scaffold allows for orthogonal functionalization strategies. The carboxylic acid can be used for amide coupling or esterification, while the formyl group can undergo reductive amination, Wittig olefination, or Grignard additions, enabling the construction of diverse chemical libraries .

Development of Anticancer Lead Compounds via Scaffold Derivatization

Based on class-level evidence showing that pyrrole-3-carboxylic acid derivatives can exhibit antiproliferative activity surpassing sunitinib , this compound can serve as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various cancer cell lines.

Antibacterial Agent Discovery Programs Targeting Gram-Positive Pathogens

The demonstrated antibacterial activity of structurally related pyrrole-3-carboxylic acid derivatives against S. aureus (IC50 = 1.54 μg/mL) suggests that derivatives of the target compound could be explored as novel antibacterial agents, particularly against drug-resistant strains.

Chemical Biology Probe Synthesis Requiring a Fluorescent or Affinity Tag

The formyl group provides a convenient handle for bioconjugation via reductive amination to attach fluorescent dyes, biotin, or other reporter tags. This enables the use of the compound or its derivatives in target identification and mechanism-of-action studies .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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